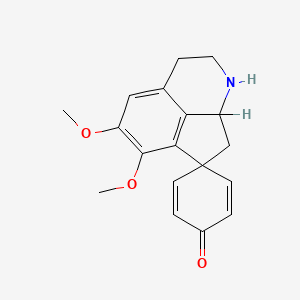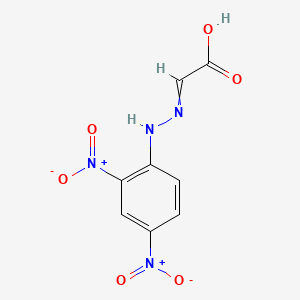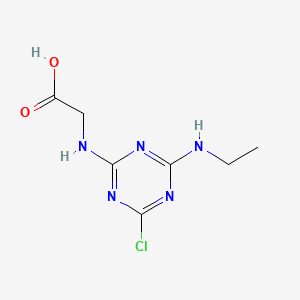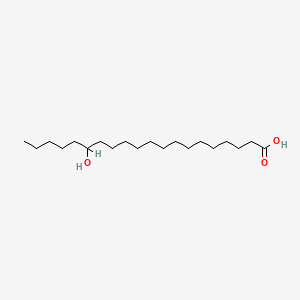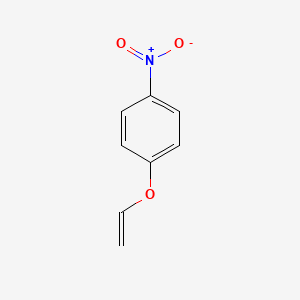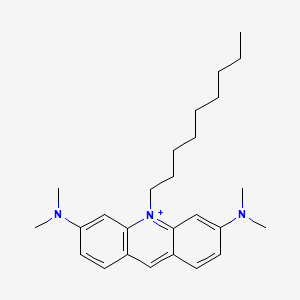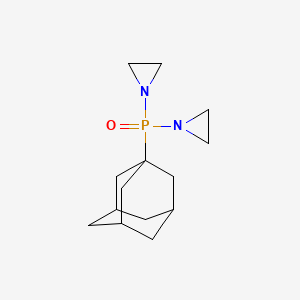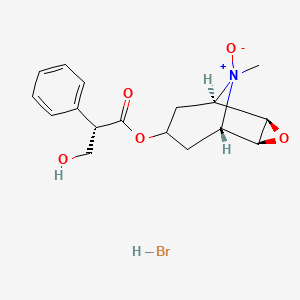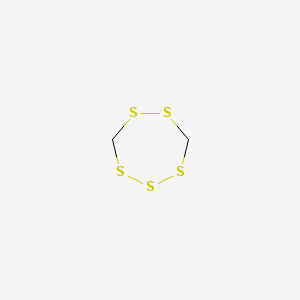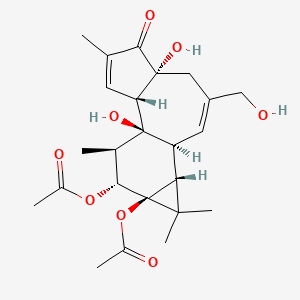
Phorbol 12,13-diacetate
Overview
Description
Synthesis Analysis
The synthesis of Phorbol 12,13-diacetate involves complex organic reactions that highlight the compound's intricate nature. An example of the synthetic process includes the transformation of 12-desoxy-12-oxo-phorbol-13.20-diacetate through reactions involving methanol and sodium methylate, leading to acyloin rearrangement and the formation of specific hydroxyphorbol derivatives (Bartsch & Hecker, 1969).
Molecular Structure Analysis
The molecular structure of this compound, characterized by its diterpene skeleton, exhibits significant complexity. This compound features multiple hydroxyl groups and acetate esters, which contribute to its reactivity and interactions with biological molecules. The structure is pivotal in understanding its chemical behavior and potential biological activities.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including acyloin rearrangement, as mentioned. Its reactivity is also evident in its susceptibility to autoxidation under normal storage conditions, leading to the formation of several oxidation products (Schmidt & Hecker, 1975). These reactions underscore the importance of proper storage and handling conditions for research applications.
Physical Properties Analysis
While specific details on the physical properties of this compound are limited in the available literature, the compound's solubility, melting point, and other physicochemical characteristics can be inferred from those of related phorbol esters. These properties are crucial for its application in experimental settings, particularly in biochemical assays involving PKC activation.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity towards nucleophiles and electrophiles, are shaped by its functional groups. The acetate esters play a crucial role in its chemical behavior, including interactions with biological targets such as protein kinase C. Understanding these properties is essential for both synthetic chemistry applications and biological studies.
Scientific Research Applications
Tumor-Promoting Activity : Phorbol 12,13-diacetate, along with other phorbol esters, has been investigated for its tumor-promoting activity in mouse skin. It was found to be effective in promoting tumors in skin tumor-susceptible mice. The presence of a long-chain acid esterified to phorbol seems important in ordinary mice for tumor-promoting activity (Baird & Boutwell, 1971).
Effects on DNA, RNA, and Protein Synthesis : Research showed that this compound did not induce detectable changes in the incorporation of tritiated precursors into RNA, protein, and DNA in mouse epidermis, unlike its more potent counterparts. This aligns with its classification as a very weak tumor promoter (Baird, Sedgwick, & Boutwell, 1971).
Inhibition of Lymphocyte Proliferative Response : this compound was found to be a less potent inhibitor of the mixed lymphocyte response compared to 12-O-tetradecanoyl-phorbol-13-acetate, suggesting its potential for modulating immune responses (Mastro & Mueller, 1978).
Interaction with Cortisol : Phorbol derivatives, including this compound, interact with cortisol on a molecular basis. This interaction may contribute to the tumor-promoting effects of phorbol compounds by neutralizing cortisol's regulatory effect on cell proliferation (Janssens, Wittevrongel, & De Loecker, 1984).
Antagonist of Receptor-Mediated Chemotaxis : this compound may act as an antagonist for receptor-mediated chemotaxis in macrophages, inhibiting specific binding and chemotaxis to other phorbol esters (Sturm et al., 1983).
Role in Modulating Neural Activity : The compound was shown to modulate the voltage-activated sodium current in rat hippocampal neurons, indicating its potential impact on neural signaling processes (Chizhmakov & Klee, 1994).
Influence on T Lymphocyte Adhesion : Phorbol esters, including this compound, enhance the adhesion of T cells to endothelial cells, which could be relevant in the cellular immune response and the development of inflammatory lesions (Haskard, Cavender, & Ziff, 1986).
Induction of Thromboplastin Activity : This compound has been shown to induce thromboplastin activity in human monocytes, which is linked to the synthesis of apoprotein III, an important component in blood coagulation (Lyberg & Prydz, 1981).
Mechanism of Action
Target of Action
Phorbol 12,13-diacetate primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . It plays key roles in several signal transduction cascades .
Mode of Action
this compound interacts with its target, PKC, in a similar way to diacylglycerol, a natural ligand of PKC . This interaction leads to the activation of PKC . The activated PKC then phosphorylates specific serine or threonine residues on target proteins, leading to changes in their activity .
Biochemical Pathways
The activation of PKC by this compound affects various biochemical pathways. For instance, it has been shown to inhibit Nephronectin gene expression via the PKC alpha and c-Jun/c-Fos pathway . Nephronectin is an extracellular matrix protein known to promote the differentiation of osteoblasts . Furthermore, PKC is a key component in biological pathways controlling cell growth and differentiation .
Pharmacokinetics
It’s known that this compound can induce changes in cells at low concentrations, and these effects are time- and dose-dependent .
Result of Action
The activation of PKC by this compound leads to various cellular effects. For example, it has been shown to suppress the expression of the Nephronectin gene in osteoblasts . Additionally, it induces arrest in translocation in rod photoreceptors and facilitates PKC in regulating airway contractility .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3/t12-,16+,17-,18-,20-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXSAMFEJVCPT-XQOWHXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947808 | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24928-15-2 | |
| Record name | Phorbol 12,13-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24928-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorbol-12,13-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phorbol 12,13-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phorbol 12,13-diacetate binds to and activates Protein Kinase C (PKC), mimicking the action of diacylglycerol (DAG). [] This activation triggers various downstream cellular responses, including changes in ion transport, [] phospholipid hydrolysis, [] arachidonic acid mobilization, [] and modulation of neurotransmitter release. [, ]
A: While the provided abstracts do not specify spectroscopic data, this compound is a polycyclic diterpene with the molecular formula C26H36O8 and a molecular weight of 476.57 g/mol. [] It is structurally similar to the more potent tumor promoter Phorbol 12-myristate 13-acetate (PMA). [, ]
ANone: The provided research papers primarily focus on the biological activity of this compound and do not provide detailed information on its material compatibility or stability under various conditions.
A: this compound itself is not known to possess catalytic properties. It acts as an activator of PKC, which is involved in various cellular signaling pathways, but it does not directly catalyze any known reactions. []
A: Yes, molecular modeling studies have been conducted to understand the binding interactions of this compound and related compounds with PKC. These studies have explored the structural features contributing to their binding affinity and selectivity. []
A: Modifications to the this compound structure significantly impact its activity and potency. [] For instance, acetylation of the 20-OH group drastically reduces its ability to inhibit HIV-1-induced cytopathic effects. [] The length of the fatty acid chain at C-13 also influences its activity. []
ANone: The research papers provided do not delve into the specific stability profiles or formulation strategies for this compound.
ANone: The provided research papers do not discuss SHE regulations specifically for this compound.
A: While the provided abstracts do not detail specific ADME properties of this compound, research indicates that its lipophilicity influences the duration of its effects in vitro. [] More liposoluble derivatives, like Phorbol 12,13-dibutyrate, require longer washout periods compared to this compound. []
ANone: this compound demonstrates various effects in vitro, including:
- Suppression of AMPA receptor responses in chick Purkinje neurons: This effect is mediated by nitric oxide and involves both PKG and PKC activation. []
- Modulation of synaptic transmission in rat hippocampus: this compound can both prime synapses for long-term depression and suppress long-term potentiation. []
- Stimulation of ion transport in mosquito midgut: It specifically affects the anterior stomach region, causing a negative deflection of the transepithelial potential. []
- Modulation of aromatase activity in breast cancer cell lines: Its effects differ between MCF7 and T47D cell lines, highlighting cell-type-specific responses. [, ]
- Stimulation of phospholipid hydrolysis and arachidonic acid mobilization in human uterine decidua cells: This effect is linked to the activation of phospholipase A and C. []
- Inhibition of capillary endothelial cell growth: This action suggests a potential role in regulating angiogenesis. [, ]
- Modulation of contractility in rat vas deferens: this compound enhances agonist-induced contractions and promotes intracellular calcium release. []
- Potentiation of hypoosmotic cellular volume regulation in clams: This effect involves the release of amino acids and suggests a role for PKC in osmoregulation. []
ANone: The provided abstracts do not offer insights into specific resistance or cross-resistance mechanisms related to this compound.
A: Research on this compound and other phorbol esters has significantly contributed to understanding the role of PKC in various cellular processes. [] Early studies focused on their tumor-promoting activity, leading to the identification of PKC as a key target. [, ] Subsequent research explored the diverse biological effects of these compounds, highlighting the complex signaling pathways regulated by PKC. [1-28]
ANone: Research on this compound has fostered collaborations across various scientific disciplines, including:
- Neuroscience: Investigating its impact on synaptic plasticity, neurotransmitter release, and neuronal excitability. [, , , ]
- Immunology: Exploring its effects on immune cell function and differentiation. [, ]
- Oncology: Elucidating its role in tumor promotion and cell proliferation. [, , , ]
- Cell Biology: Understanding its influence on ion transport, cell growth, and signaling pathways. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



